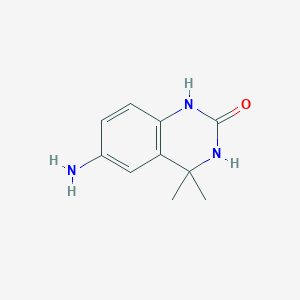

6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

6-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2)7-5-6(11)3-4-8(7)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCHNIOTAHZTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N)NC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4,4-dimethyl-3-oxobutanoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused polycyclic systems. Key examples include:

a. Triazinoquinazoline derivatives

Reaction with aldehydes/ketones in ethanol under reflux conditions produces 1,3,5-triazino[2,1-b]quinazolines. For example:

-

Reagents : Benzaldehyde, piperidine

-

Conditions : Ethanol, reflux (4–18 hours)

-

Yield : 85% for 2-amino-4-phenyl-4,6-dihydro-1(3)(11)H- triazino[2,1-b]quinazoline .

b. Thiazoloquinazolinone derivatives

Condensation with thiazole precursors under basic conditions yields hybrid heterocycles:

-

Reagents : 4-(Substituted phenyl)-1,3-thiazol-2-amine

-

Conditions : Ethanol, reflux (6–8 hours)

-

Products : 3-[4-(aryl)-1,3-thiazol-2-yl]-1,2-dimethyl derivatives (e.g., IC₅₀ = 22.76 μM against A2780 cells) .

Substitution Reactions

The amino group at position 6 participates in nucleophilic substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Alkyl halides | DMF, K₂CO₃, 80°C | N-Alkylated derivatives | 70–85% |

| Acyl chlorides | CH₂Cl₂, Et₃N, 0°C → RT | N-Acylated derivatives | 65–78% |

| Isocyanates | THF, RT | Urea-linked quinazolinones | 60–72% |

Oxidation and Reduction

The dihydroquinazolinone ring undergoes redox transformations:

-

Oxidation : Using KMnO₄/H₂SO₄ converts the 3,4-dihydro ring to a fully aromatic quinazolin-4(3H)-one system .

-

Reduction : NaBH₄/CeCl₃ selectively reduces the carbonyl group to a hydroxyl group, yielding 3,4-dihydroquinazolin-2-ol derivatives.

Multicomponent Reactions

The compound participates in one-pot syntheses:

-

Three-component assembly : With arenediazonium salts and nitriles, it forms polycyclic N-heterocycles under mild, metal-free conditions .

-

Example : Reaction with 4-methylbenzenediazonium tetrafluoroborate and acetonitrile yields 3-aryl-4,4-dimethyl derivatives (85–92% yield).

-

Catalytic Functionalization

Reverse zinc oxide micelles enhance reaction efficiency in aqueous media:

-

Reaction : Cyclocondensation with aldehydes

-

Catalyst : 10 mol% ZnO nanomicelles

-

Conditions : Water, RT, 1 hour

-

Yield : 99% for 2,3-dihydroquinazolin-4(1H)-one derivatives .

Biological Activity-Driven Modifications

Derivatives exhibit structure-dependent bioactivity:

-

Anticancer agents : Introduction of electron-withdrawing groups (e.g., -NO₂, -Br) enhances cytotoxicity. For example, 4-bromophenyl-substituted derivatives show GI₅₀ = 15 μM against A549 cells .

-

Antimicrobial hybrids : Thiazole-quinazolinone hybrids display broad-spectrum activity (MIC = 4–16 μg/mL) against Gram-positive and Gram-negative bacteria .

Comparative Reactivity Analysis

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Cyclization | High yields (80–99%) | Long reaction times (up to 18 hours) |

| Substitution | Modular functionalization | Requires anhydrous conditions |

| Multicomponent | Atom-economical, one-pot | Limited substrate scope |

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

The applications of 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one span various domains:

Chemistry

- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex quinazolinone derivatives. These derivatives can further be modified to enhance their chemical properties and biological activities.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL.

- Anticancer Properties : In vitro studies indicate that it has potent anticancer activity against human cancer cell lines such as A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer), with IC50 values as low as 5.9 µM. The compound induces apoptosis in cancer cells and causes cell cycle arrest at the S-phase .

- Anti-inflammatory Effects : Preliminary research suggests that it may possess anti-inflammatory properties by interacting with specific enzymes involved in inflammatory pathways .

Medicine

- Therapeutic Agent : Ongoing investigations focus on its potential as a therapeutic agent for various diseases due to its diverse biological activities. Its mechanism of action often involves enzyme inhibition or modulation of signaling pathways relevant to disease processes.

Industry

- Material Development : The compound is also utilized in developing new materials and chemical processes, including dyes and pigments due to its unique structural characteristics.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinazoline derivatives, revealing that this compound significantly inhibited Candida albicans growth with an inhibition zone measuring 11 mm, outperforming standard antibiotics like ampicillin.

Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects on A549 cells. Results indicated that treatment led to a dose-dependent increase in apoptotic cells, with late apoptosis rates exceeding 65% at higher concentrations (15 µM) .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

MAO Inhibition

- C6-Substituted Derivatives : 3-Methyl-3,4-dihydroquinazolin-2(1H)-one derivatives with C6 substitutions (e.g., halogens, methyl) show potent MAO-B inhibition (IC₅₀ < 1 µM), critical for neurodegenerative disease therapy .

- N1-Substituted Derivatives : Generally exhibit lower MAO-B inhibition potency (IC₅₀ > 10 µM) .

Anticancer and Antimicrobial Potential

Biological Activity

6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Its unique structure, characterized by an amino group at the 6-position and two methyl groups at the 4-position, contributes to its diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H13N3O

- Molecular Weight : 191.23 g/mol

- CAS Number : 177199-82-5

- Structural Features : The compound features a dihydroquinazolinone core that is essential for its biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-amino-4,4-dimethyl-3-oxobutanoic acid with formamide under acidic conditions, leading to the formation of the desired quinazolinone structure.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antibacterial Activity

Recent studies have shown that compounds related to this compound can inhibit quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa. For instance, one study reported that analogues of this compound displayed significant QS inhibitory activity with percentages reaching up to 73.4% at specific concentrations (100 µM) without inhibiting bacterial growth .

Anticancer Activity

The compound has demonstrated promising anticancer properties. In vitro studies evaluated its cytotoxic effects against various human cancer cell lines including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). Notably, one derivative (compound 6n) exhibited IC50 values of 5.9 µM against A549 cells, indicating potent antiproliferative activity. This compound was also shown to induce apoptosis in a dose-dependent manner and arrest the cell cycle at the S phase .

Research Findings and Case Studies

The following table summarizes key research findings regarding the biological activity of this compound and its derivatives:

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its interactions with specific enzymes or receptors play a crucial role in mediating these effects. For instance, molecular docking studies have identified key amino acid residues involved in binding interactions that may enhance its efficacy as a QS inhibitor .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one, and how are reaction conditions tailored to improve yields?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by cyclization. For example, a 90% yield was achieved using aluminum(III) chloride in dichloromethane under inert atmosphere at 20°C for 2.5 hours . Alternative routes involve refluxing intermediates with hydrochloric acid and methanol (24–48 hours), followed by recrystallization from ethanol for purification . Key parameters include temperature control, inert gas use to prevent oxidation, and solvent selection (e.g., dichloromethane for electrophilic substitution).

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard. For derivatives, structures were resolved using SHELX programs (e.g., SHELXL for refinement), with hydrogen atoms identified via difference Fourier syntheses and thermal parameters set to 1.2×Ueq of parent atoms . Complementary techniques include:

- IR spectroscopy : To confirm functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹).

- NMR : ¹H and ¹³C spectra (e.g., in DMSO-d6 or CDCl3) reveal substituent environments, such as methyl group singlet peaks at δ 1.2–1.5 ppm .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₁H₁₄N₂O: 191.1184; observed: 191.1182) .

Advanced Research Questions

Q. What in vitro assays are used to evaluate MAO-B inhibition, and how are IC₅₀ values determined for this compound?

- Methodology :

- Enzyme kinetics : Recombinant human MAO-B is incubated with the compound and a fluorogenic substrate (e.g., kynuramine). Fluorescence intensity correlates with enzymatic activity.

- IC₅₀ determination : Dose-response curves (0.1–100 µM) are plotted using non-linear regression. For example, derivative 6c showed MAO-B IC₅₀ = 0.87 µM, comparable to reference inhibitor selegiline (IC₅₀ = 0.72 µM) .

- Reversibility testing : Pre-incubation with the enzyme and dialysis to assess recovery of activity, confirming reversible binding .

Q. How do C6-substituents influence MAO-B selectivity and potency in 3,4-dihydroquinazolin-2(1H)-one derivatives?

- Structure-Activity Relationship (SAR) :

- Cinnamylidene groups (e.g., 6c ) enhance potency due to extended π-conjugation and hydrophobic interactions with MAO-B’s substrate cavity. This increases inhibitory activity 10-fold compared to non-conjugated analogs .

- Electron-withdrawing groups (e.g., halogens) at C6 improve binding affinity by forming halogen bonds with Tyr398 in MAO-B .

- N1-substituted derivatives exhibit MAO-A selectivity but weaker potency (IC₅₀ > 50 µM), suggesting steric hindrance in MAO-B’s smaller active site .

Q. What crystallographic techniques elucidate the compound’s binding mode to bromodomains (e.g., BRD4)?

- Methodology :

- Co-crystallization : The compound is soaked into BRD4 bromodomain crystals (PDB: 4DON). X-ray diffraction data (1.52 Å resolution) collected using synchrotron radiation reveal hydrogen bonds between the quinazolinone core and Asn140, and hydrophobic interactions with Pro82 .

- SHELX refinement : SHELXL refines anisotropic displacement parameters and validates occupancy of bound ligands .

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) complement crystallography to predict binding free energies (ΔG ~ -9.2 kcal/mol) .

Data Contradiction Analysis

Q. How can discrepancies in MAO inhibitory potency across studies be resolved?

- Factors causing variability :

- Assay conditions : Differences in enzyme source (recombinant vs. mitochondrial), substrate concentration, or pH (e.g., MAO-B activity peaks at pH 7.4). Standardize protocols using recombinant enzymes and kynuramine as substrate .

- Structural modifications : Substituent regiochemistry (e.g., C6 vs. N1) drastically alters selectivity. Confirm substituent positions via 2D NMR (e.g., NOESY for spatial proximity) .

- Purity : Impurities from synthesis (e.g., unreacted intermediates) may artifactually inhibit enzymes. Validate purity via HPLC (>98%) and elemental analysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.